N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a structurally complex molecule featuring a benzodioxole moiety, a piperidine ring, and a 1,2,4-triazolone core. The benzodioxole group is associated with enhanced pharmacokinetic properties due to its lipophilicity and metabolic stability , while the triazolone ring is a pharmacophore commonly linked to kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-27-24(31)29(19-5-3-2-4-6-19)23(26-27)18-9-11-28(12-10-18)15-22(30)25-14-17-7-8-20-21(13-17)33-16-32-20/h2-8,13,18H,9-12,14-16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWABKYLQJIZXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates both a benzo[d][1,3]dioxole moiety and a triazole derivative, which are known for their biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following molecular formula:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The key areas of focus include:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance:
- Mechanism : The triazole ring is known to inhibit certain enzymes involved in cancer cell proliferation.
- IC50 Values : In vitro studies have reported IC50 values ranging from 0.05 μM to 45.2 μM for related compounds against various cancer cell lines (e.g., U87 glioblastoma) .
2. Antimicrobial Properties
The presence of the benzo[d][1,3]dioxole structure is associated with enhanced antimicrobial activity:
- Activity Spectrum : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class displayed MIC values as low as 0.015 mg/mL against Staphylococcus aureus .
3. Antiparasitic Effects
Similar derivatives have been tested for activity against parasitic infections:
- In Vitro Studies : The compound's analogs have demonstrated efficacy against Trypanosoma brucei and Giardia lamblia, with IC50 values reported around 0.86 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole component may inhibit enzymes critical for DNA synthesis and repair in cancer cells.
- Cell Cycle Arrest : Some studies suggest that related compounds induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of compounds similar to this compound:
Comparison with Similar Compounds
Triazolone Derivatives
- N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide ():
This pyrazole-triazolone hybrid lacks the benzodioxole and piperidine groups but retains the acetamide linker. The absence of the piperidine ring may reduce conformational adaptability, impacting target selectivity . - Kinase Inhibitors (): Compounds with triazolone cores, such as ZINC00027361 (a GSK3 inhibitor), share substructural similarities.
Benzodioxole-Containing Compounds
- Veronicoside and Catalposide (): These phenylpropanoid glycosides feature benzoyl or benzoic acid derivatives. While their benzodioxole moieties enhance antioxidant activity, the absence of a triazolone or piperidine limits their utility in kinase-related applications .
Piperidine-Based Analogues
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): This compound replaces the triazolone with a pyrazole-thiazole system but retains the piperidine-like flexibility. The substitution likely alters bioactivity, favoring antiproliferative over anti-inflammatory effects .
Computational Similarity Metrics
Quantitative comparisons using Tanimoto and Dice coefficients () reveal:
Table 1: Structural and Bioactivity Comparison
Bioactivity and Target Overlap
Hierarchical clustering () based on bioactivity profiles indicates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
